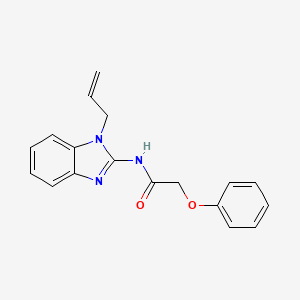![molecular formula C18H20F2N2O2 B5327581 N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylpentanamide](/img/structure/B5327581.png)
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylpentanamide, commonly known as 'compound X', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme, which is responsible for the growth and proliferation of cancer cells.
作用機序
The mechanism of action of compound X involves the inhibition of a specific enzyme, which is responsible for the growth and proliferation of cancer cells. This enzyme is overexpressed in various types of cancers, and the inhibition of this enzyme can lead to the death of cancer cells. Additionally, compound X has also been found to modulate the activity of specific receptors in the brain, leading to its potential applications in the field of neuroscience.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are primarily related to its inhibition of the specific enzyme and modulation of specific receptors in the brain. The inhibition of the enzyme leads to the death of cancer cells, while the modulation of specific receptors in the brain can lead to various neurological effects.
実験室実験の利点と制限
One of the main advantages of using compound X in lab experiments is its potency as an enzyme inhibitor. This makes it an effective tool for studying the role of the specific enzyme in various biological processes. Additionally, compound X has also shown potential applications in the field of neuroscience, making it a versatile tool for studying various neurological processes. However, the synthesis of compound X requires specialized equipment and expertise, which can limit its availability for lab experiments.
将来の方向性
There are several future directions for the research on compound X. One of the main areas of focus is the development of more efficient synthesis methods, which can increase the availability of this compound for lab experiments. Additionally, further research is needed to explore the potential applications of compound X in the field of neuroscience, as it has shown promising results in modulating specific receptors in the brain. Furthermore, the potential applications of compound X in other fields such as immunology and infectious diseases need to be explored. Finally, the development of more potent and selective inhibitors of the specific enzyme targeted by compound X can lead to the development of more effective cancer therapies.
合成法
The synthesis of compound X involves a series of chemical reactions that require specialized equipment and expertise. One of the commonly used methods for the synthesis of compound X is the palladium-catalyzed coupling reaction. This method involves the reaction of a pyridine derivative with a specific amine derivative in the presence of a palladium catalyst. The reaction leads to the formation of compound X as a white solid.
科学的研究の応用
Compound X has been extensively studied for its potential applications in the field of cancer research. It has been found to be a potent inhibitor of a specific enzyme, which is overexpressed in various types of cancers. This enzyme is responsible for the growth and proliferation of cancer cells, and the inhibition of this enzyme can lead to the death of cancer cells. Additionally, compound X has also shown potential applications in the field of neuroscience, as it has been found to modulate the activity of specific receptors in the brain.
特性
IUPAC Name |
N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-12(2)5-8-17(23)22-11-13-4-3-9-21-18(13)24-14-6-7-15(19)16(20)10-14/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAWFGJVXKHOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NCC1=C(N=CC=C1)OC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-methyl-1H-pyrazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5327499.png)
![methyl {4-bromo-2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5327514.png)
![N-(2-methoxyethyl)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5327515.png)
![2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5327516.png)
![4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5327523.png)

![4-methyl-1-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-oxopentan-2-one](/img/structure/B5327535.png)
![7-[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5327548.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5327554.png)
![N-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B5327558.png)
![4-benzyl-5-{1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5327563.png)
![3-(allylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327571.png)
![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5327586.png)